8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the condensation of 2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[1,5-a]pyrimidine core . The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can introduce various functional groups .
Scientific Research Applications
8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt cellular processes and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar core structure but differs in the position of the nitrogen atoms.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused ring system.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex scaffold with additional rings and functional groups.
Uniqueness
8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one is unique due to its specific substitution pattern and the presence of a long alkyl chain. This structural feature may enhance its lipophilicity and membrane permeability, making it a promising candidate for drug development .
Biological Activity
8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one is a member of the imidazo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This compound exhibits potential as an antibacterial, anticancer, and anti-inflammatory agent. This article reviews the biological activity of this compound based on various studies and provides a comprehensive overview of its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C19H26ClN3O with a molecular weight of approximately 351.88 g/mol. The compound features a chloro substituent at the 8-position and a pentadecyl group at the 6-position, contributing to its lipophilicity and biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of imidazo[1,5-a]pyrimidines exhibit significant antibacterial properties. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against Staphylococcus aureus and Escherichia coli . While specific data for this compound is limited, its structural analogs suggest potential efficacy against bacterial pathogens.
Anticancer Activity
The anticancer properties of imidazo[1,5-a]pyrimidine derivatives are well-documented. For example, several compounds in this class have been tested against various cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and MKN-45 (gastric cancer) . The presence of electronegative groups like chlorine has been associated with enhanced cytotoxicity. In vitro studies indicate that compounds similar to this compound can impair cell survival significantly in tumor cells.
Anti-inflammatory Activity
Imidazo[1,5-a]pyrimidine derivatives have also been reported to exhibit anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . The specific activity of this compound in this regard requires further investigation but is promising based on related compounds.
The biological activity of imidazo[1,5-a]pyrimidines is often attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many derivatives act as inhibitors for key enzymes involved in cancer progression and bacterial metabolism.
- Cell Signaling Modulation : These compounds can modulate pathways related to cell proliferation and apoptosis.
Synthesis
The synthesis of this compound can be achieved through multi-component reactions involving readily available precursors. Green synthetic methods using ultrasonic irradiation have been explored to enhance yield and reduce environmental impact .
Case Studies
Several studies have highlighted the potential therapeutic applications of imidazo[1,5-a]pyrimidine derivatives:
Properties
CAS No. |
143915-64-4 |
---|---|
Molecular Formula |
C21H34ClN3O |
Molecular Weight |
380.0 g/mol |
IUPAC Name |
8-chloro-6-pentadecyl-1H-imidazo[1,5-a]pyrimidin-2-one |
InChI |
InChI=1S/C21H34ClN3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-20(22)21-24-19(26)16-17-25(18)21/h16-17H,2-15H2,1H3,(H,24,26) |
InChI Key |
CFPYCUDOFFGQRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=NC(=C2N1C=CC(=O)N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.